N-methyl-N-[(5-nitrofuran-2-yl)methyl]-2-pyridin-2-ylethanamine
Description
N-methyl-N-[(5-nitrofuran-2-yl)methyl]-2-pyridin-2-ylethanamine is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. The presence of the nitrofuran moiety in the structure is crucial for its biological activity.
Properties
IUPAC Name |
N-methyl-N-[(5-nitrofuran-2-yl)methyl]-2-pyridin-2-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-15(9-7-11-4-2-3-8-14-11)10-12-5-6-13(19-12)16(17)18/h2-6,8H,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVRUAPKLKLYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(5-nitrofuran-2-yl)methyl]-2-pyridin-2-ylethanamine typically involves the nitration of furan derivatives followed by subsequent functional group modifications. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then reacted with appropriate amines and other reagents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration reactions using nitric acid and acetic anhydride in the presence of sulfuric acid. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(5-nitrofuran-2-yl)methyl]-2-pyridin-2-ylethanamine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrofuran ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives
Scientific Research Applications
N-methyl-N-[(5-nitrofuran-2-yl)methyl]-2-pyridin-2-ylethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for potential use in treating bacterial infections and other diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[(5-nitrofuran-2-yl)methyl]-2-pyridin-2-ylethanamine involves its reduction by bacterial nitroreductases to form reactive intermediates. These intermediates can inhibit essential bacterial enzymes, leading to the disruption of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: Used for topical infections.
Nitrofurantoin: Used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
N-methyl-N-[(5-nitrofuran-2-yl)methyl]-2-pyridin-2-ylethanamine is unique due to its specific structure, which combines the nitrofuran moiety with a pyridine ring. This combination enhances its biological activity and broadens its spectrum of applications compared to other nitrofuran derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
